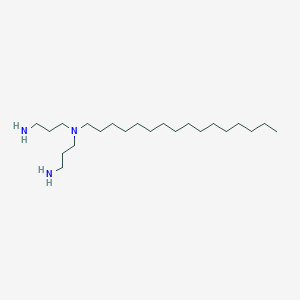
N-hexadecyl-N,N-bis(3-amino-propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE typically involves the reaction of hexadecylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines or quaternary ammonium salts.
Scientific Research Applications
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in various chemical reactions.
Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets and destroys microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N(1)-(3-AMINOPROPYL)-N(1)-DODECYL-1,3-PROPANEDIAMINE
- N(1)-(3-AMINOPROPYL)-N(1)-OCTADECYL-1,3-PROPANEDIAMINE
Uniqueness
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.
Properties
CAS No. |
2372-83-0 |
|---|---|
Molecular Formula |
C22H49N3 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-hexadecylpropane-1,3-diamine |
InChI |
InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25(21-16-18-23)22-17-19-24/h2-24H2,1H3 |
InChI Key |
RFGPGSDSMSKVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















